molecular formula C21H19BrN4O3 B12217442 5-[5-(1H-1,3-benzodiazol-2-yl)-3-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[5-(1H-1,3-benzodiazol-2-yl)-3-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B12217442
M. Wt: 455.3 g/mol
InChI Key: UVMHSNNGZNUFRG-UHFFFAOYSA-N
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Description

5-[5-(1H-1,3-benzodiazol-2-yl)-3-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzodiazole ring, a bromophenyl group, and a pyrazole ring, which are linked together through a pentanoic acid chain. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(1H-1,3-benzodiazol-2-yl)-3-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.

    Coupling of the Rings: The benzodiazole and pyrazole rings can be coupled together through a nucleophilic substitution reaction, where the bromophenyl group acts as a leaving group.

    Formation of the Pentanoic Acid Chain:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the benzodiazole ring, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and physical properties.

Scientific Research Applications

5-[5-(1H-1,3-benzodiazol-2-yl)-3-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[5-(1H-1,3-benzodiazol-2-yl)-3-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, leading to the modulation of their activity. This can result in various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    5-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-3-amine: This compound shares the benzodiazole and pyrazole rings but lacks the bromophenyl group and pentanoic acid chain.

    N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole ring but have different substituents and lack the pyrazole ring.

Uniqueness

The uniqueness of 5-[5-(1H-1,3-benzodiazol-2-yl)-3-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid lies in its complex structure, which combines multiple heterocyclic rings and functional groups. This unique structure imparts the compound with distinct chemical and biological properties, making it a valuable subject for scientific research and industrial applications.

Properties

Molecular Formula

C21H19BrN4O3

Molecular Weight

455.3 g/mol

IUPAC Name

5-[3-(1H-benzimidazol-2-yl)-5-(3-bromophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C21H19BrN4O3/c22-14-6-3-5-13(11-14)17-12-18(21-23-15-7-1-2-8-16(15)24-21)26(25-17)19(27)9-4-10-20(28)29/h1-3,5-8,11,18H,4,9-10,12H2,(H,23,24)(H,28,29)

InChI Key

UVMHSNNGZNUFRG-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC(=CC=C2)Br)C(=O)CCCC(=O)O)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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